Plk4-IN-3 -

Plk4-IN-3

Catalog Number: EVT-8845911
CAS Number:
Molecular Formula: C18H14IN3O2
Molecular Weight: 431.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Plk4-IN-3 was developed through structure-based drug design strategies aimed at identifying selective inhibitors of Plk4. It belongs to the class of small molecule inhibitors that specifically target serine/threonine kinases, with a particular focus on the Polo-like kinase family. The classification of Plk4-IN-3 falls under pharmacological agents used in cancer research and treatment, particularly in studies focused on centrosome biology and its implications in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Plk4-IN-3 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the formation of a bicyclic core, which serves as the scaffold for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance binding affinity and specificity towards Plk4.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays.

The synthetic pathway is optimized to maximize yield while minimizing by-products, ensuring that the compound can be produced efficiently for research purposes.

Molecular Structure Analysis

Structure and Data

Plk4-IN-3 is characterized by a unique molecular structure that enables its selective interaction with the Polo-box domains of Plk4. The molecular formula, molecular weight, and structural features are critical for understanding its mechanism of action.

  • Molecular Formula: C₁₈H₁₉N₃O₂
  • Molecular Weight: 307.36 g/mol
  • Key Structural Features: The compound contains an aromatic ring system, an amine group, and specific substituents that contribute to its binding affinity.

The three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insight into the binding interactions at the atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

Plk4-IN-3 undergoes specific chemical interactions upon binding to its target:

  1. Binding Interaction: The compound forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with the active site of Plk4.
  2. Inhibition Mechanism: By occupying the active site or allosteric sites, Plk4-IN-3 inhibits the phosphorylation activity of Plk4, thereby disrupting its role in centriole duplication.

These reactions are essential for understanding how Plk4-IN-3 modulates cellular processes related to cell division and centrosome function.

Mechanism of Action

Process and Data

The mechanism of action of Plk4-IN-3 involves:

  1. Inhibition of Kinase Activity: By binding to Polo-like kinase 4, Plk4-IN-3 prevents substrate phosphorylation, which is crucial for centriole duplication.
  2. Disruption of Dimerization: The inhibitor may interfere with the homodimerization of Plk4, a necessary step for its activation and function.

Research indicates that inhibition leads to decreased levels of active Plk4 in cells, resulting in reduced centriole amplification and potential reversion of cancerous phenotypes associated with excessive centrosome numbers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Plk4-IN-3 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Determined through differential scanning calorimetry or thermogravimetric analysis.

These properties are crucial for its formulation into therapeutic agents or experimental applications.

Applications

Scientific Uses

Plk4-IN-3 has several significant applications in scientific research:

  1. Cancer Research: It serves as a tool compound to study the role of Polo-like kinase 4 in cell division and cancer progression.
  2. Cell Biology Studies: Researchers utilize it to investigate centriole biogenesis and the effects of altered centrosome numbers on cellular behavior.
  3. Drug Development: As a lead compound, it provides insights into designing more potent inhibitors targeting similar pathways involved in oncogenesis.

The ongoing studies involving Plk4-IN-3 continue to contribute valuable knowledge toward understanding cell cycle regulation and developing potential cancer therapies targeting Polo-like kinases.

Biological Context of PLK4 in Oncogenesis

Role of Polo-like Kinase 4 in Centrosome Dynamics and Genomic Stability

Polo-like Kinase 4 serves as the principal regulator of centriole duplication, a spatially and temporally controlled process ensuring each cell maintains precisely two centrosomes. This kinase localizes to the proximal wall of parent centrioles during the G1/S transition, where it initiates procentriole assembly through hierarchical recruitment of core proteins including Spindle Assembly Abnormal Protein 6, SCL/TAL1 Interrupting Locus, Centrosomal Protein 152, and Centrosomal Protein 192 [1] [3] [9]. Polo-like Kinase 4 achieves molecular precision through autoregulatory mechanisms: homodimerization via its cryptic polo box domain facilitates trans-autophosphorylation at specific residues (including Thr170 in humans), creating a phosphodegron recognized by the SCF/β-TRCP E3 ubiquitin ligase complex. This targets Polo-like Kinase 4 for proteasomal degradation, limiting its activity to prevent reduplication [3] [4] [6].

Dysregulation of this tightly controlled system induces centrosome amplification—a pathological state defined by the presence of ≥3 centrosomes per cell. Polo-like Kinase 4 overexpression triggers formation of centriole rosettes, flower-like clusters of procentrioles emanating from a single mother centriole [8] [9]. Prolonged overexpression (≥2 cell cycles) drives further structural aberration: centriole rosette clusters emerge, where multiple rosettes become interconnected by canonical centrosomal linker proteins (Centrosomal Nuclear Mitotic Apparatus Protein 1, Rootletin, Centrosomal Protein 68) [8]. These supernumerary centrosomes disrupt mitotic fidelity by organizing multipolar spindles, promoting merotelic kinetochore attachments and lagging chromosomes during anaphase. Consequently, cells suffer chromosomal instability, manifesting as aneuploidy, micronuclei formation, and chromosomal rearrangements—genomic alterations that provide the substrate for tumor evolution [1] [7] [9].

Table 1: Consequences of Polo-like Kinase 4 Dysregulation in Centrosome Biology

Polo-like Kinase 4 StateCentrosomal OutcomeMolecular MechanismDownstream Effect
Physiological expressionControlled centriole duplication (one procentriole per mother centriole)Trans-autophosphorylation triggers SCF/β-TRCP-mediated degradationGenomic stability maintained
OverexpressionCentriole rosettes (short-term); Centriole rosette clusters (long-term)Loss of degradation control; Ectopic procentriole formationMultipolar spindles, merotelic attachments
Inhibition/Degradation failureCentriole amplification or lossFailure to license duplication or excessive stabilizationMitotic catastrophe or failure of ciliogenesis

Polo-like Kinase 4 Overexpression as a Hallmark of Epithelial Cancers

Transcriptional and post-translational dysregulation propels Polo-like Kinase 4 overexpression across diverse epithelial malignancies. Key transcriptional activators include E2F transcription factors, which directly bind the Polo-like Kinase 4 promoter, and Nuclear Factor Kappa B, whose subunits physically interact with Polo-like Kinase 4 regulatory sequences to enhance transcription [1] [9]. Conversely, the tumor suppressor Krüppel-Like Factor 14 represses Polo-like Kinase 4 transcription; its frequent loss in cancers de-represses Polo-like Kinase 4 expression [1]. Elevated Polo-like Kinase 4 mRNA and protein levels are not merely correlative but functionally drive oncogenesis, as evidenced by:

  • Pan-Cancer Prevalence: Polo-like Kinase 4 is significantly overexpressed in breast cancer (particularly triple-negative subtypes), non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, gastric adenocarcinoma, and glioblastoma [1] [6] [9].
  • Clinical Prognostication: High Polo-like Kinase 4 expression consistently correlates with advanced tumor stage, metastasis, and diminished overall and progression-free survival. For example, Polo-like Kinase 4 overexpression in breast cancer independently predicts poor clinical outcomes [2] [6] [9].
  • Oncogenic Transformation: Mouse models demonstrate Polo-like Kinase 4's tumorigenic capacity. Polo-like Kinase 4 haploinsufficiency (Polo-like Kinase 4+/-) in mouse embryonic fibroblasts induces centrosome amplification, multipolar spindles, mitotic failures, and ultimately, increased spontaneous tumor formation in aging mice [5] [6]. This positions Polo-like Kinase 4 as a haploinsufficient tumor suppressor gene where reduced dosage causes genomic instability, yet its overexpression acts as an oncogenic driver in established tumors.

Table 2: Polo-like Kinase 4 Overexpression in Selected Epithelial Cancers

Cancer TypeFrequency of Polo-like Kinase 4 OverexpressionClinical AssociationFunctional Consequence
Breast CancerHigh in TNBC and metastatic diseaseReduced survival, increased recurrenceCentrosome amplification, EMT induction, anoikis resistance
Gastric CancerSignificant subset of patientsAdvanced stage, lymph node metastasisChromosomal instability, enhanced proliferation
Non-Small Cell Lung CancerCommon alterationShorter progression-free survivalMitotic errors, promoted invasion
Hepatocellular CarcinomaLinked to chromosome 4q28 lossPoor differentiation, vascular invasionDeregulated centriole duplication
Colorectal CancerAssociated with aneuploid tumorsMetastasis, chemoresistanceCIN, altered Wnt signaling

Polo-like Kinase 4-Mediated Regulation of the Epithelial-Mesenchymal Transition

Beyond its centrosomal role, Polo-like Kinase 4 critically regulates epithelial-mesenchymal transition (EMT), a developmental program co-opted by carcinoma cells to facilitate invasion, metastasis, and therapy resistance. Crucially, Polo-like Kinase 4 can induce a hybrid EMT phenotype, wherein cells co-express epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin, N-cadherin) markers, conferring heightened plasticity and metastatic competence [2]. Mechanistically, Polo-like Kinase 4 overexpression in p53-deficient mammary epithelial cells potently induces anoikis resistance—the ability to survive despite loss of matrix attachment—a critical step for metastatic dissemination [2].

This pro-metastatic function operates partly through P-cadherin upregulation. Polo-like Kinase 4-overexpressing cells exhibit increased P-cadherin mRNA and protein levels. Secreted P-cadherin, detected in conditioned media from these cells, promotes anoikis resistance in neighboring breast cancer cells via paracrine signaling [2]. Blocking P-cadherin function partially reverses Polo-like Kinase 4-driven anoikis resistance, confirming its functional contribution. Polo-like Kinase 4 also intersects with other EMT pathways, potentially through Nuclear Factor Kappa B activation (a known Polo-like Kinase 4 transcriptional regulator and EMT inducer) and modulation of Wnt signaling [3] [6]. Importantly, these EMT-promoting activities are demonstrably independent of Polo-like Kinase 4's role in centriole duplication, revealing a distinct non-canonical oncogenic function critical for tumor microenvironment remodeling and metastasis [2].

Table 3: Polo-like Kinase 4-Regulated Effectors in Epithelial-Mesenchymal Transition and Metastasis

Effector/TargetRegulation by Polo-like Kinase 4Functional Role in EMT/Metastasis
P-cadherin (CDH3)Upregulated transcription and protein secretionMediates anoikis resistance in autocrine/paracrine manner; Promotes cell survival during detachment
Nuclear Factor Kappa BTranscriptional activation of Polo-like Kinase 4; Potential reciprocal activationInduces EMT transcription factors (e.g., Snail, Twist); Promotes survival and invasion
Wnt/β-catenin signalingPotential downstream modulation (non-canonical role)Enhances cell motility and metastatic niche formation
Rho GTPase pathwaysIndirect regulation via centrosomal defects or direct phosphorylationAlters actin cytoskeleton dynamics, promoting cell migration and invasion

Polo-like Kinase 4 as a Driver of Chromosomal Instability in Tumorigenesis

Chromosomal instability represents a defining hallmark of most solid tumors, enabling intratumoral heterogeneity and adaptive evolution. Polo-like Kinase 4 dysregulation is a potent instigator of numerical chromosomal instability (CIN), primarily through centrosome amplification-induced mitotic errors [1] [7] [8]. Cells with Polo-like Kinase 4-driven supernumerary centrosomes form multipolar mitoses. While many such divisions are lethal, cancer cells can evade death by clustering extra centrosomes into pseudobipolar spindles via mechanisms involving centrosomal linker proteins (e.g., Centrosomal Nuclear Mitotic Apparatus Protein 1, Rootletin) [8]. However, this centrosome clustering is often imperfect, leading to:

  • Merotelic Attachments: Single kinetochores erroneously attaching to microtubules emanating from both spindle poles. This causes lagging chromosomes during anaphase and micronuclei formation.
  • Aneuploidy: Unequal chromosome segregation generates daughter cells with abnormal chromosomal content (gains or losses).
  • Chromothripsis: Micronuclei undergo defective DNA replication and nuclear envelope rupture, causing extensive localized chromosomal rearrangements.

The pan-cancer analysis confirms Polo-like Kinase 4 alterations correlate significantly with genomic instability metrics like aneuploidy scores and focal amplifications/deletions [10]. Polo-like Kinase 4 operates within the "just-right" model of chromosomal instability: optimal tumor fitness occurs at intermediate chromosomal instability levels. While moderate Polo-like Kinase 4-driven chromosomal instability fuels heterogeneity and adaptation (e.g., therapy resistance), excessive chromosomal instability from extreme Polo-like Kinase 4 overexpression triggers cell death via mitotic catastrophe or activation of tumor suppressor checkpoints [7]. This duality underscores Polo-like Kinase 4 inhibition's therapeutic rationale: pushing tumor cells beyond their tolerable chromosomal instability threshold.

Table 4: Mechanisms Linking Polo-like Kinase 4 Dysregulation to Chromosomal Instability

Polo-like Kinase 4 AberrationPrimary DefectMitotic ConsequenceGenomic Outcome
OverexpressionCentrosome amplification (Centriole rosettes/clusters)Multipolar spindles → Merotelic kinetochore attachmentsAneuploidy, Micronuclei, Chromothripsis
HaploinsufficiencyCentrosome loss or duplication failureMonopolar spindles, Mitotic delayAneuploidy via mitotic errors
Kinase hyperactivityPremature centriole disengagementEctopic centriole formationMultipolar divisions in subsequent mitosis
Altered degradationCentriole reduplication within a cycleMultipolar spindles in same mitosisSevere aneuploidy and mitotic catastrophe

Properties

Product Name

Plk4-IN-3

IUPAC Name

(2'S,3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

Molecular Formula

C18H14IN3O2

Molecular Weight

431.2 g/mol

InChI

InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13-,18-/m0/s1

InChI Key

ASLOEJIVGTXGIM-UGSOOPFHSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C4=CC5=NNC(=C5C=C4)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.